molecular formula C11H17NO4 B12909117 Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate CAS No. 5336-47-0

Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate

Cat. No.: B12909117
CAS No.: 5336-47-0
M. Wt: 227.26 g/mol
InChI Key: XPKROLUUNMZALC-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam (cyclic amide) structure. The compound’s unique structure and functional groups make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-substituted pyrroles with ethyl chloroformate in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrrolidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium or hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

    Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-2-carboxylate: Similar structure but with a different position of the carboxylate group.

    Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-acetate: Similar structure but with an acetate group instead of a carboxylate group.

    Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-butyrate: Similar structure but with a butyrate group instead of a carboxylate group.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrrolidine derivatives. Its structure includes a pyrrolidine ring with two carbonyl groups and an ethyl ester functional group. This structural arrangement is significant for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in the development of new antibiotics. The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial effects.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several human cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The results indicated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular metabolism or signaling pathways, leading to altered cellular responses.
  • Receptor Binding : It may bind to receptors on cell surfaces, modulating their activity and influencing processes such as cell growth and apoptosis .

Case Studies and Research Findings

Several key studies have explored the biological activities of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial potential.
  • Cancer Cell Line Testing : In a series of experiments involving various cancer cell lines, this compound demonstrated cytotoxic effects at low micromolar concentrations. Flow cytometry analyses revealed that treated cells underwent apoptosis, characterized by increased annexin V binding .
  • Mechanistic Insights : Further research focused on the molecular mechanisms underlying the anticancer effects revealed that the compound activates caspase pathways leading to programmed cell death. This suggests a targeted approach in cancer therapy development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylateCyclopropyl instead of isopropylModerate antibacterial activity
Ethyl 1-H-indole-3-carboxylatesIndole ring systemAnticancer and anti-inflammatory properties

This compound stands out due to its specific substitution pattern which enhances its biological activity compared to these analogs.

Properties

CAS No.

5336-47-0

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate

InChI

InChI=1S/C11H17NO4/c1-4-16-11(15)8-6-12(5-7(2)3)10(14)9(8)13/h7-8H,4-6H2,1-3H3

InChI Key

XPKROLUUNMZALC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1=O)CC(C)C

Origin of Product

United States

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